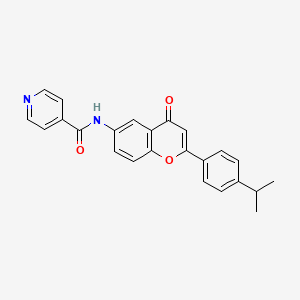

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15(2)16-3-5-17(6-4-16)23-14-21(27)20-13-19(7-8-22(20)29-23)26-24(28)18-9-11-25-12-10-18/h3-15H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWLRPRSAPTKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a complex organic compound belonging to the chromen-4-one derivatives. This compound features a unique structure characterized by a chromenone core and an isonicotinamide moiety, making it a subject of interest in biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's IUPAC name is N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide, indicating the presence of both chromenone and isonicotinamide functionalities, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may exert its effects by inhibiting key enzymes involved in cellular processes, such as those related to DNA replication and repair, which is particularly relevant in cancer biology.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds within the same class have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies often utilize IC50 values to quantify the effectiveness of the compounds.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 15.2 |

| Compound B | A549 | 10.5 |

| This compound | MCF-7 | TBD |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of chromenone compounds can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, structural modifications have been shown to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

- Anticancer Activity : A study conducted on a series of chromenone derivatives revealed that those with an isopropyl group exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-substituted counterparts. The study highlighted the importance of substituent effects on biological activity.

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various chromenone derivatives, demonstrating that specific substitutions led to improved inhibition of bacterial growth, particularly against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct comparative studies involving N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide. However, insights can be drawn from structurally or functionally related compounds:

Chromenone Derivatives

3-Chloro-N-phenyl-phthalimide (): Core Structure: Phthalimide (isoindole-1,3-dione) vs. chromen-4-one. Functional Groups: Chlorine and phenyl substituents vs. isopropylphenyl and isonicotinamide groups. Applications: Used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer . No bioactivity data is provided, limiting direct comparison.

Coumarins typically exhibit higher solubility due to their lactone structure, whereas chromenones with bulky substituents (e.g., isopropylphenyl) may display reduced solubility but enhanced lipophilicity.

Amide-Containing Compounds

Sulfonamide-Benzamide Derivatives (): Examples: Compounds 13a–e (e.g., 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide). Structural Differences: Sulfonamide and cyano groups vs. isonicotinamide and chromenone systems. Synthesis: Prepared via diazonium salt coupling, a method distinct from the likely multi-step synthesis of the target compound .

- Examples:

- N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (CAS: 1215750-10-9).

- N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride (CAS: 1215541-20-0). Key Differences: Benzo[d]thiazole cores vs. chromenone; tertiary amine and sulfonyl groups vs. isonicotinamide .

Methodological Insights

Crystallography Tools: Software like SHELX and WinGX (Evidences 2, 4, 5) are critical for structural determination of similar compounds. For example, SHELXL refines small-molecule structures, while WinGX aids in data processing and visualization .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via stepwise acylation, as demonstrated in analogous chromenone derivatives. For example, acylation reactions using isonicotinoyl chloride in dichloromethane (CH₂Cl₂) with sodium carbonate (Na₂CO₃) as a base have been effective. Purity optimization involves gradient elution silica gel chromatography (e.g., 0–8% methanol in CH₂Cl₂) followed by recrystallization from ethyl acetate. Intermediate purification and stoichiometric control (e.g., incremental reagent additions) are critical to minimize byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer: Use 1H/13C NMR to confirm structural integrity, focusing on aromatic proton environments (δ 7.16–7.69 ppm for chromenone and isopropylphenyl groups) and carbonyl signals (δ 168–170 ppm). ESI/APCI-MS is critical for molecular ion validation (e.g., [M+H]⁺ at m/z 347). Cross-validate purity via HPLC with UV detection at 254 nm, as described for structurally similar acetamide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variability in assay conditions (e.g., solvent polarity, cell lines). To address this:

Q. What strategies mitigate low yields in multi-step syntheses of this compound, particularly during acylation or cyclization steps?

Methodological Answer: Low yields in acylation steps may result from steric hindrance or moisture sensitivity. Strategies include:

- Stoichiometric optimization: Use 1.2–1.5 equivalents of acylating agents (e.g., acetyl chloride) to drive reactions to completion.

- Intermediate isolation: Purify intermediates (e.g., 4-oxo-chromen precursors) via flash chromatography before subsequent steps.

- Solvent selection: Replace CH₂Cl₂ with dry tetrahydrofuran (THF) for moisture-sensitive reactions, as shown in analogous morpholinone syntheses .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery, such as kinase inhibition or anti-inflammatory pathways?

Methodological Answer: Link the compound’s structure-activity relationship (SAR) to established biochemical models:

- Kinase inhibition: Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or MAPK). Prioritize hydrogen bonding with the chromenone carbonyl and π-π stacking with the isonicotinamide group.

- Anti-inflammatory pathways: Use NF-κB or COX-2 reporter assays in macrophage models, correlating IC₅₀ values with structural analogs to identify critical substituents .

Q. What methodological challenges arise in studying the environmental fate or degradation pathways of this compound, and how can they be addressed?

Methodological Answer: Challenges include detecting trace degradation products and simulating environmental matrices. Solutions involve:

- Advanced mass spectrometry: Use high-resolution LC-QTOF-MS to identify metabolites (e.g., hydroxylated or dealkylated derivatives).

- Environmental simulation: Conduct photolysis studies under UV light (λ = 254 nm) in aqueous/organic mixtures, monitoring degradation kinetics via pseudo-first-order models.

- Field validation: Combine lab data with soil/water sampling near industrial sites, as outlined in atmospheric chemistry frameworks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Solubility discrepancies often stem from polymorphic forms or residual solvents. To resolve:

- Perform X-ray crystallography to identify dominant polymorphs.

- Use thermogravimetric analysis (TGA) to quantify residual solvents (e.g., ethyl acetate) that artificially enhance polarity.

- Standardize solvent systems (e.g., USP buffer solutions) for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.